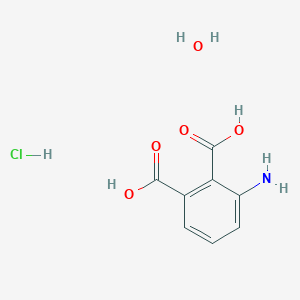![molecular formula C15H20N2O B6341672 10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one CAS No. 1186194-55-7](/img/structure/B6341672.png)
10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one: is a compound of interest in medicinal chemistry due to its structural complexity and potential biological activity. Its rigid framework and heterocyclic core may be exploited for the design of new pharmacophores. The compound could serve as a scaffold for developing novel therapeutic agents, particularly in targeting neurological disorders where such fused ring systems are often beneficial .
Pharmacology
In pharmacology, this compound’s diazepine ring suggests it may interact with GABA receptors, which are pivotal in modulating neurotransmitter release. This interaction could be harnessed to study sedative or anxiolytic effects. Moreover, its phenyl group might be modified to enhance receptor affinity or selectivity, providing a pathway for the development of new drugs with fewer side effects .
Biochemistry
Biochemically, 10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one could be used as a probe to understand ligand-receptor interactions at a molecular level. Its unique structure allows for the study of enzyme-substrate specificity, particularly in enzymes that process cyclic compounds. It may also serve as a lead compound in the study of biochemical pathways involving nitrogen-containing heterocycles .
Materials Science
The compound’s robust polycyclic structure makes it a candidate for materials science research, where it could be incorporated into polymers to enhance thermal stability or rigidity. Its aromatic phenyl group offers potential for pi-stacking interactions, which are valuable in the development of advanced materials like organic semiconductors .
Chemical Engineering
In chemical engineering, the synthesis and handling of 10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one provide insights into process optimization and scale-up. Its synthesis involves multiple steps that can be optimized for industrial production. Additionally, its stability under various conditions can inform the design of reactors and storage systems .
Environmental Science
Environmental science can benefit from studying this compound’s degradation pathways and environmental fate. Understanding its breakdown products and their toxicity is crucial for assessing environmental impact. This compound could also be used in the development of sensors or assays for detecting similar structures in environmental samples .
Eigenschaften
IUPAC Name |
10a-phenyl-1,2,3,4,5,8,9,10-octahydropyrido[1,2-a][1,3]diazepin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-14-9-6-10-15(13-7-2-1-3-8-13)16-11-4-5-12-17(14)15/h1-3,7-8,16H,4-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXBAYLITTYOKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=O)CCCC2(NC1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![tert-Butyl 4-{imidazo[1,2-a]pyridin-3-ylmethyl}-3-phenylpiperazine-1-carboxylate](/img/structure/B6341681.png)
